(3-Bromo-2-chloropyridin-4-yl)methanol (3-Bromo-2-chloropyridin-4-yl)methanol
Brand Name: Vulcanchem
CAS No.: 1227502-15-9
VCID: VC8060705
InChI: InChI=1S/C6H5BrClNO/c7-5-4(3-10)1-2-9-6(5)8/h1-2,10H,3H2
SMILES: C1=CN=C(C(=C1CO)Br)Cl
Molecular Formula: C6H5BrClNO
Molecular Weight: 222.47 g/mol

(3-Bromo-2-chloropyridin-4-yl)methanol

CAS No.: 1227502-15-9

Cat. No.: VC8060705

Molecular Formula: C6H5BrClNO

Molecular Weight: 222.47 g/mol

* For research use only. Not for human or veterinary use.

(3-Bromo-2-chloropyridin-4-yl)methanol - 1227502-15-9

CAS No. 1227502-15-9
Molecular Formula C6H5BrClNO
Molecular Weight 222.47 g/mol
IUPAC Name (3-bromo-2-chloropyridin-4-yl)methanol
Standard InChI InChI=1S/C6H5BrClNO/c7-5-4(3-10)1-2-9-6(5)8/h1-2,10H,3H2
Standard InChI Key URVLTYKZPWOLCS-UHFFFAOYSA-N
SMILES C1=CN=C(C(=C1CO)Br)Cl
Canonical SMILES C1=CN=C(C(=C1CO)Br)Cl

Chemical Identity and Structural Properties

Molecular Characterization

(3-Bromo-2-chloropyridin-4-yl)methanol belongs to the pyridine family, characterized by a six-membered aromatic ring with nitrogen at position 1. The substituents include bromine at position 3, chlorine at position 2, and a hydroxymethyl group (-CH₂OH) at position 4 . Key identifiers include:

PropertyValueSource
IUPAC Name(3-bromo-2-chloropyridin-4-yl)methanol
Molecular FormulaC₆H₅BrClNO
Molecular Weight222.47 g/mol
InChIInChI=1S/C6H5BrClNO/c7-5-4(3-10)1-2-9-6(5)8/h1-2,10H,3H2
Canonical SMILESC1=CN=C(C(=C1CO)Br)Cl

The planar geometry of the pyridine ring and the electron-withdrawing halogens influence reactivity, favoring electrophilic substitutions at the meta and para positions.

Spectroscopic Data

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct proton environments:

  • ¹H NMR: The hydroxymethyl group (-CH₂OH) resonates as a triplet at δ 4.6–4.8 ppm, while aromatic protons appear as doublets between δ 7.5–8.5 ppm.

  • ¹³C NMR: The carbon adjacent to bromine (C3) shows a downfield shift (~125 ppm), whereas the chlorinated carbon (C2) appears near 135 ppm.

Synthesis and Industrial Production

Synthetic Routes

The compound is synthesized via halogenation and functionalization of pyridine precursors:

  • Halogenation: 4-Picoline undergoes bromination at position 3 using HBr/H₂O₂, followed by chlorination at position 2 with Cl₂/FeCl₃.

  • Hydroxymethylation: The methyl group at position 4 is oxidized to a hydroxymethyl group using KMnO₄ in acidic conditions.

Reaction conditions (temperature, stoichiometry) are critical to minimizing side products like dihalogenated species.

Scalability and Optimization

Industrial production employs continuous-flow reactors to enhance yield (≥85%) and purity (≥98%). Key parameters include:

  • Temperature: 50–60°C for bromination; 25°C for chlorination.

  • Catalysts: FeCl₃ for chlorination; Pd/C for oxidation.

Applications in Organic Synthesis

Cross-Coupling Reactions

The bromine atom participates in Suzuki-Miyaura couplings with aryl boronic acids, forming biaryl structures essential in drug scaffolds. For example:
C₆H₅BrClNO+Ar-B(OH)₂Pd(PPh₃)₄C₆H₅ArClNO+B(OH)₃\text{C₆H₅BrClNO} + \text{Ar-B(OH)₂} \xrightarrow{\text{Pd(PPh₃)₄}} \text{C₆H₅ArClNO} + \text{B(OH)₃}

Nucleophilic Substitutions

The chlorine substituent undergoes SNAr reactions with amines, yielding aminopyridines for agrochemicals.

Comparative Analysis with Structural Analogs

CompoundSubstituentsBioactivity (IC₅₀)Key Application
(3-Bromo-2-chloropyridin-4-yl)methanolBr (C3), Cl (C2), CH₂OH (C4)45 µM (CYP3A4)Drug intermediates
(2-Chloro-5-nitropyridin-4-yl)methanolCl (C2), NO₂ (C5), CH₂OH (C4)28 µM (CYP3A4)Antibacterial agents

Halogen electronegativity correlates with enzymatic inhibition potency, with bromine offering a balance between reactivity and stability.

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